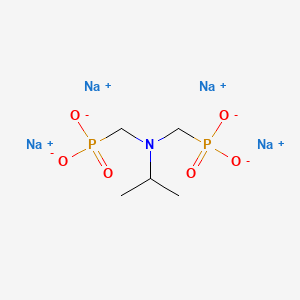
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H11NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction proceeds under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction can be represented as follows:
Isopropylamine+Formaldehyde+Phosphorous Acid→Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The purification process may include filtration, crystallization, and drying steps to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other bisphosphonate derivatives.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.
Medicine: It is investigated for its role in inhibiting bone resorption and its potential therapeutic applications in osteoporosis and other bone-related conditions.
Industry: The compound is used in various industrial processes, including water treatment and as a scale inhibitor.
Mechanism of Action
The mechanism of action of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium ethylenediaminetetra(methylene)phosphonate
- Tetrasodium 1-hydroxyethylidene-1,1-diphosphonate
- Tetrasodium iminodisuccinate
Uniqueness
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may offer different binding affinities and inhibitory effects on bone resorption, making it a valuable compound for specific applications in medicine and industry.
Properties
CAS No. |
94087-56-6 |
|---|---|
Molecular Formula |
C5H11NNa4O6P2 |
Molecular Weight |
335.05 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
RCFQWXPAIFRWGT-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















